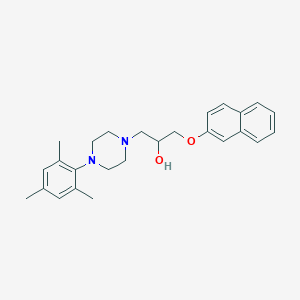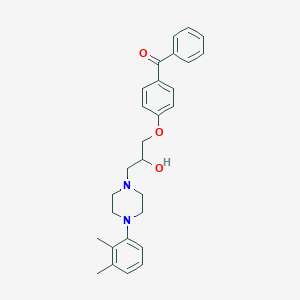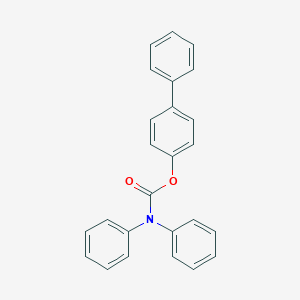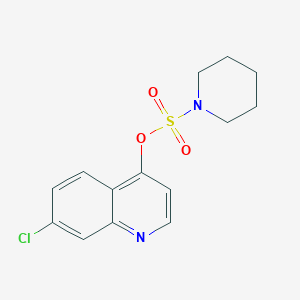![molecular formula C14H28N4O5S2 B486176 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane CAS No. 825608-19-3](/img/structure/B486176.png)
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane is a complex organic compound that features a unique structure combining morpholine, piperazine, and azepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholinylsulfonyl and piperazinylsulfonyl intermediates, which are then coupled with azepane under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Spiropyrans
Uniqueness
1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]sulfonyl}azepane is unique due to its combination of morpholine, piperazine, and azepane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N4O5S2/c19-24(20,15-5-3-1-2-4-6-15)16-7-9-17(10-8-16)25(21,22)18-11-13-23-14-12-18/h1-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZJGNBEQYGOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B486094.png)



![1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B486109.png)

![1-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486113.png)
![1-[4-(3-Chloro-2-methylphenyl)piperazine-1-carbonyl]azepane](/img/structure/B486114.png)
![1-{[4-(Phenylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486115.png)
![1-{[4-(1-Piperidinylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486116.png)
![1-({4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)azepane](/img/structure/B486117.png)
![1-{[4-(4-Morpholinylcarbonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B486118.png)


